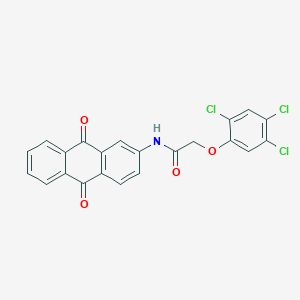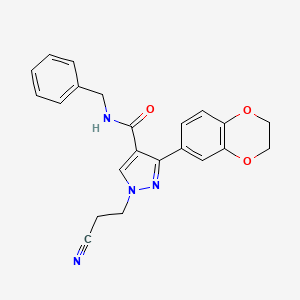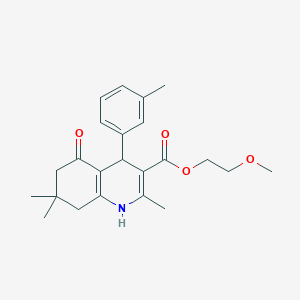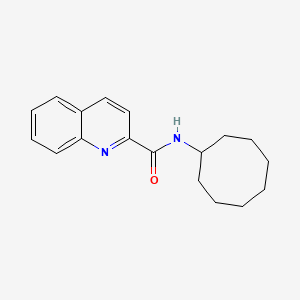
4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide, also known as GW501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity among athletes and bodybuilders due to its ability to enhance endurance and performance.
Mécanisme D'action
4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a transcription factor that regulates the expression of genes involved in lipid metabolism and glucose homeostasis. Activation of PPARδ leads to an increase in fatty acid oxidation, which results in the production of energy and a reduction in fat accumulation.
Biochemical and physiological effects:
4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide has been shown to have several biochemical and physiological effects. It increases endurance and performance by enhancing the utilization of fatty acids as a source of energy. It also improves insulin sensitivity and reduces inflammation, which are important factors in the development of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide has several advantages for lab experiments. It is a potent and selective activator of PPARδ, which makes it a valuable tool for studying the role of PPARδ in metabolic disorders. However, it has limitations in terms of toxicity and potential side effects. It should be used with caution in animal models, and its effects on humans are not well understood.
Orientations Futures
There are several future directions for research on 4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide. One direction is to investigate its potential as a treatment for metabolic disorders in humans. Another direction is to explore its effects on muscle growth and performance in athletes and bodybuilders. Additionally, further studies are needed to understand its mechanism of action and potential side effects.
Méthodes De Synthèse
4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide is synthesized through a multistep process starting from 2-chloro-4-nitrophenol and cyclopentylamine. The final product is obtained through a reaction with benzoyl chloride. The synthesis of 4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide has been extensively studied in animal models and has shown promising results in improving metabolic disorders. In a study published in the Journal of Medicinal Chemistry, 4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide was found to increase fatty acid oxidation and improve insulin sensitivity in obese mice. Another study published in the Journal of Endocrinology showed that 4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide improved glucose tolerance and reduced inflammation in diabetic rats.
Propriétés
IUPAC Name |
4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c19-16-11-14(21(23)24)7-10-17(16)25-15-8-5-12(6-9-15)18(22)20-13-3-1-2-4-13/h5-11,13H,1-4H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBARIKDAXNGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloro-4-nitrophenoxy)-N-cyclopentylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(acetylamino)phenyl]-4-butoxybenzamide](/img/structure/B4892931.png)
![2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4892934.png)
![4-chloro-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4892947.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4892956.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4892957.png)

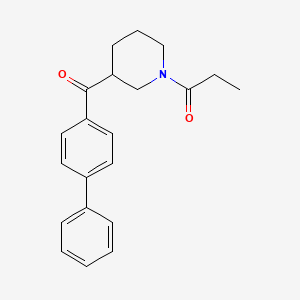
![3-{1-[(2-chloro-4-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4892969.png)
![1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4892973.png)
